molecular formula C18H18ClN3O3S2 B2874744 3-(4-Chlorophenyl)-2-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one CAS No. 850915-83-2

3-(4-Chlorophenyl)-2-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one

Cat. No.: B2874744
CAS No.: 850915-83-2
M. Wt: 423.93
InChI Key: ZAMVNTRYLQZFKU-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-2-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one is a useful research compound. Its molecular formula is C18H18ClN3O3S2 and its molecular weight is 423.93. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Heterocyclic Compounds

This compound serves as a versatile precursor in the synthesis of various heterocyclic compounds. A study by Zaki et al. (2017) discusses the acetylation of a related morpholin-4-yl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline compound, leading to the development of substituted pyrimidinone compounds. These compounds were synthesized through nucleophilic substitution reactions, showcasing the chemical's role in generating diverse molecular architectures with potential pharmacological applications (Zaki, Radwan, & El-Dean, 2017).

Antimicrobial and Antibacterial Activity

Compounds derived from 3-(4-Chlorophenyl)-2-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one have been explored for their antimicrobial and antibacterial activities. Majithiya and Bheshdadia (2022) synthesized novel derivatives that exhibited significant antimicrobial activity against selected bacterial and fungal strains. This research underscores the potential of such compounds in the development of new antimicrobial agents (Majithiya & Bheshdadia, 2022).

Anti-inflammatory and Analgesic Agents

Farag et al. (2012) explored the synthesis of new 3-(4-chlorophenyl or 4-fluorophenyl)-6-iodo-4-oxo-3,4-dihydroquinazoline derivatives, investigating their potential anti-inflammatory and analgesic activity. This study demonstrates the compound's utility in developing novel therapeutic agents targeting inflammation and pain (Farag et al., 2012).

Antitumor Activity

Lei et al. (2017) reported on a derivative, 4-(Thieno[3,2-d]pyrimidin-4-yl)morpholine, as an important intermediate that inhibited tumor necrosis factor alpha and nitric oxide, highlighting its potential in cancer research. The development of this compound through a rapid and green synthetic method further emphasizes the chemical's relevance in synthesizing bioactive molecules for antitumor studies (Lei, Wang, Xiong, & Lan, 2017).

Properties

IUPAC Name

3-(4-chlorophenyl)-2-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3O3S2/c19-12-1-3-13(4-2-12)22-17(24)16-14(5-10-26-16)20-18(22)27-11-15(23)21-6-8-25-9-7-21/h1-4H,5-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAMVNTRYLQZFKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=C1N=C(N(C2=O)C3=CC=C(C=C3)Cl)SCC(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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